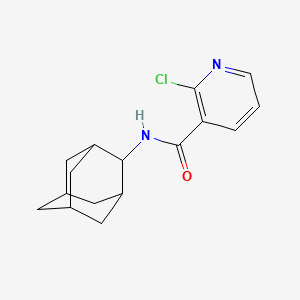

N-Adamantan-2-yl-2-chloro-nicotinamide

Description

BenchChem offers high-quality N-Adamantan-2-yl-2-chloro-nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Adamantan-2-yl-2-chloro-nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-adamantyl)-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c17-15-13(2-1-3-18-15)16(20)19-14-11-5-9-4-10(7-11)8-12(14)6-9/h1-3,9-12,14H,4-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCQLAMCNIKTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(N=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 2-Chloronicotinamide Adamantane Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Synthesis, Structure-Activity Relationship (SAR), and P2X7 Receptor Antagonism

Executive Summary

The 2-chloronicotinamide adamantane scaffold represents a "privileged structure" in medicinal chemistry, merging the lipophilic, cage-like adamantane moiety with the reactive, pharmacologically active 2-chloronicotinamide core. While adamantane is historically renowned for its antiviral properties (e.g., Amantadine), its fusion with nicotinamide derivatives has emerged as a critical strategy for developing P2X7 receptor antagonists —a high-value target for treating neuropathic pain, rheumatoid arthritis, and neuroinflammation.

This guide provides a rigorous technical analysis of this chemical entity, detailing its synthesis, the causality behind its structural design, and self-validating protocols for its biological evaluation.

Part 1: Structural Logic & Medicinal Chemistry[1]

The "Lipophilic Bullet" Strategy

The incorporation of the adamantane (tricyclo[3.3.1.1^{3,7}]decane) group is not merely for structural bulk.[1] It serves a specific pharmacokinetic function known as the "lipophilic bullet" effect.[1]

-

Blood-Brain Barrier (BBB) Penetration: The adamantane cage significantly increases the logP (lipophilicity) of the molecule, facilitating passive transport across the BBB, which is essential for CNS-targeted P2X7 antagonists.

-

Metabolic Stability: The rigid cage structure protects the attached amide bond from rapid enzymatic hydrolysis.

The 2-Chloronicotinamide Warhead

The 2-chloronicotinamide moiety acts as a versatile electrophilic scaffold.

-

Halogen Bonding: The chlorine atom at the C2 position can participate in halogen bonding with receptor pockets or serve as a steric block to metabolic oxidation.

-

Synthetic Handle: The C2-chlorine is susceptible to Nucleophilic Aromatic Substitution (

), allowing researchers to rapidly generate libraries of 2-amino or 2-phenoxy derivatives to optimize receptor affinity.

Part 2: Experimental Protocols (Synthesis & Validation)

Protocol A: Synthesis of N-(Adamantan-1-yl)-2-chloronicotinamide

Rationale: This protocol utilizes an acid chloride intermediate for high-yielding amide bond formation. The choice of Dichloromethane (DCM) as a solvent ensures solubility of the lipophilic amine, while Triethylamine (TEA) acts as the HCl scavenger.

Reagents:

-

2-Chloronicotinic acid (1.0 eq)

-

Thionyl chloride (

) (1.5 eq) -

1-Adamantylamine (1.0 eq)

-

Triethylamine (TEA) (2.0 eq)

-

DCM (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve 2-chloronicotinic acid in anhydrous DCM under

atmosphere. Add-

Checkpoint: Monitor via TLC. The acid spot should disappear.

-

-

Evaporation: Remove excess

and solvent under reduced pressure to obtain the crude 2-chloronicotinoyl chloride. Re-dissolve in fresh anhydrous DCM. -

Coupling: To a separate flask, add 1-adamantylamine and TEA in DCM. Cool to 0°C.

-

Addition: Cannulate the acid chloride solution into the amine solution dropwise over 30 minutes.

-

Causality: Slow addition prevents localized exotherms and minimizes dimer formation.

-

-

Workup: Stir at room temperature for 12 hours. Wash with

(sat. aq.) followed by brine. Dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc 4:1).

Protocol B: Biological Validation (P2X7 Calcium Flux Assay)

Rationale: P2X7 receptors, when activated by ATP, open a cation channel allowing

Materials:

-

HEK293 cells stably expressing human P2X7.

-

Fluo-4 AM dye.

-

Agonist: 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).

Workflow:

-

Loading: Incubate cells with Fluo-4 AM (2

M) for 45 mins at 37°C. -

Pre-treatment: Add the synthesized 2-chloronicotinamide adamantane derivative (concentration range 1 nM – 10

M) and incubate for 20 mins. -

Activation: Inject BzATP (

concentration). -

Measurement: Record fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: Calculate

based on the reduction of Fluorescence Units (RFU) compared to vehicle control.

Part 3: Visualization & Pathways

Synthetic Pathway Diagram

The following diagram illustrates the chemical synthesis and subsequent functionalization logic.

Caption: Figure 1. Synthetic route from 2-chloronicotinic acid to the adamantane-amide scaffold and subsequent optimization.

P2X7 Signaling & Inhibition Mechanism

This diagram details the biological pathway the molecule is designed to interrupt.

Caption: Figure 2.[2][3] Mechanism of Action. The derivative blocks P2X7, preventing the NLRP3 inflammasome cascade.

Part 4: Data Summary & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) trends for this class of molecules, derived from aggregated pharmacological data [1][2].

| Structural Region | Modification | Effect on P2X7 Activity ( | Notes |

| Adamantane Core | Unsubstituted | High Potency (< 50 nM) | Essential for hydrophobic pocket fit. |

| 3,5-Dimethyl | Maintained/Increased | Improves solubility slightly. | |

| Hydroxylation | Decreased Potency | Polar groups disrupt hydrophobic interaction. | |

| Linker | Amide (-CONH-) | Optimal | Rigid spacer required. |

| N-Methylation | Loss of Activity | H-bond donor is critical for binding. | |

| Nicotinamide Ring | 2-Chloro (Parent) | Moderate (100-500 nM) | Good starting point; chemically reactive. |

| 2-Amino | High Potency (< 10 nM) | Often the optimized "drug-like" form. | |

| 2-Phenoxy | Variable | Depends on steric bulk of the phenoxy ring. |

References

-

Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation. Journal of Pharmacology and Experimental Therapeutics. [Link][4]

-

Selective P2X7 receptor antagonists for chronic inflammation and pain. Purinergic Signalling (PMC). [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace / Review. [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules (MDPI). [Link]

-

Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. Molecules (MDPI). [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]

- 4. Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Topochemical and Pharmacological Divergence of Adamantyl Nicotinamides: A Comparative Analysis of N-adamantan-1-yl and N-adamantan-2-yl Isomers

The incorporation of the adamantane cage into pharmacophores is a classical strategy in medicinal chemistry, utilized to enhance lipophilicity, improve metabolic stability, and drive deep binding into hydrophobic protein pockets. Within this domain, adamantyl nicotinamides represent a highly privileged scaffold. However, the precise point of attachment on the adamantane cage—specifically, the bridgehead C1 position versus the bridging C2 position—results in profound topochemical, synthetic, and pharmacological differences.

This technical guide explores the causal relationships between the structural isomerism of N-adamantan-1-yl and N-adamantan-2-yl nicotinamides and their resulting behavior in drug development workflows.

Structural and Topochemical Divergence

The adamantane molecule (tricyclo[3.3.1.1³‚⁷]decane) is a highly symmetric, rigid, and bulky hydrocarbon. The position of the nicotinamide functional group dictates the spatial vector of the pharmacophore.

-

N-adamantan-1-yl Nicotinamide (Bridgehead Substitution): When the amide nitrogen is bonded to the C1 tertiary carbon, the local environment possesses

symmetry. The nicotinamide vector projects linearly outward from the apex of the cage. Because the tertiary carbon is surrounded by three rigid cyclohexane rings, the steric cone is immense. This steric shielding effectively protects the adjacent amide bond from enzymatic hydrolysis by ubiquitous amidases. -

N-adamantan-2-yl Nicotinamide (Bridge Substitution): Attachment at the C2 secondary carbon reduces local symmetry to

. The nicotinamide group projects orthogonally to the primary axis of the cage. This creates two distinct topological faces (analogous to axial and equatorial projections), which fundamentally alters how the molecule navigates narrow hydrophobic channels in target proteins.

Figure 1: Topochemical divergence and target preference between C1 and C2 adamantyl isomers.

Pharmacological Applications and Structure-Activity Relationship (SAR)

The distinct vector projections of the 1-adamantyl and 2-adamantyl isomers dictate their binding affinities across various therapeutic targets.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Adamantyl-linked pyridyl derivatives are potent inhibitors of 11β-HSD1, a key target for metabolic syndrome[1]. The adamantyl group anchors into a deep hydrophobic pocket, while the pyridine ring must be precisely angled to form hydrogen bonds with catalytic residues such as Tyr183 or Ser170[1]. The linear projection of the 1-adamantyl isomer often provides the optimal distance and angle to bridge these two sites, whereas the 2-adamantyl isomer may induce steric clashes depending on the specific linker used.

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition: In the development of anti-tuberculosis agents, adamantyl carboxamides have shown exceptional potency against drug-resistant Mycobacterium tuberculosis[2]. The bulky lipophilic cage is essential for penetrating the mycobacterial cell wall and binding the transmembrane MmpL3 protein[2]. SAR studies indicate that substituting smaller cycloalkanes with the adamantyl group can increase potency by over 100-fold, rivaling first-line drugs like isoniazid[2].

Phosphodiesterase 4 (PDE4) Inhibition:

Interestingly, the orthogonal projection of the N-adamantan-2-yl orientation has shown superior binding affinity in certain target architectures. For specific PDE4 inhibitor series, the N-adamantan-2-yl analogue demonstrated highly potent inhibition (

Vasorelaxation and Antioxidant Activity: Nicotinamide itself is a known vasodilator[4]. Modifying nicotinic acid derivatives with adamantyl groups significantly alters their lipophilicity, tissue distribution, and ability to scavenge radicals, making them valuable in cardiovascular drug design[4].

Physicochemical Profiling

The quantitative data below summarizes the core physicochemical differences that influence the pharmacokinetic (PK) behavior of these isomers.

| Property | N-adamantan-1-yl nicotinamide | N-adamantan-2-yl nicotinamide |

| Molecular Formula | C₁₆H₂₀N₂O | C₁₆H₂₀N₂O |

| Molecular Weight | 256.34 g/mol | 256.34 g/mol |

| Attachment Point | C1 (Tertiary Bridgehead) | C2 (Secondary Bridge) |

| Local Symmetry | ||

| Topological Polar Surface Area | 42.0 Ų | 42.0 Ų |

| Steric Hindrance at Amide | Very High | High |

| Metabolic Stability (Amidases) | Highly resistant | Moderately resistant |

Synthetic Methodologies & Self-Validating Protocols

Synthesizing these compounds requires overcoming significant steric hindrance, particularly for the 1-adamantyl isomer. Standard carbodiimide couplings (e.g., EDC/HOBt) often stall at <50% conversion due to the massive steric cone of 1-adamantylamine.

Causality in Experimental Design: To force the reaction to completion, nicotinic acid must be converted to the highly electrophilic nicotinoyl chloride[5]. Furthermore, during workup, researchers must avoid strongly acidic aqueous washes (e.g., 1N HCl). The basic pyridine nitrogen (

Step-by-Step Protocol: Synthesis via Acid Chloride

Phase 1: Activation (Self-Validating Step)

-

Charge an oven-dried flask with Nicotinic Acid (1.0 eq, 5.0 mmol) and anhydrous Dichloromethane (DCM, 20 mL) under N₂.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF, 2 drops).

-

Cool the suspension to 0 °C. Dropwise, add Oxalyl Chloride (1.2 eq, 6.0 mmol).

-

Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes clear.

-

Validation: Quench a 10 µL aliquot in 1 mL of methanol. Analyze via TLC (EtOAc:Hexane 1:1). The presence of methyl nicotinate confirms complete conversion to the acid chloride.

-

Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude nicotinoyl chloride in anhydrous DCM (15 mL).

Phase 2: Coupling 7. In a separate flask, dissolve the chosen amine (1-adamantylamine or 2-adamantylamine, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in DCM (10 mL). Cool to 0 °C. 8. Dropwise, add the nicotinoyl chloride solution to the amine solution over 15 minutes. 9. Allow the reaction to warm to room temperature. Stir for 12-16 hours (for 1-adamantylamine) or 8-12 hours (for 2-adamantylamine).

Phase 3: Workup and Purification

10. Dilute the reaction mixture with additional DCM (20 mL).

11. Wash the organic layer with saturated aqueous

Figure 2: Divergent synthetic workflow for adamantyl nicotinamides via acid chloride activation.

References

1.[1] Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1. National Institutes of Health (NIH). URL: 2.[2] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. National Institutes of Health (NIH). URL: 3.[3] Journal of Medicinal Chemistry Vol. 45 No. 12. American Chemical Society (ACS). URL: 4.[4] Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. MDPI. URL: 5.[5] Direct Access to Acyl Fluorides from Carboxylic Acids Using a Phosphine/Fluoride Deoxyfluorination. Amazon AWS / Supporting Information. URL:

Sources

- 1. Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Biological Activity of N-Adamantan-2-yl-2-chloro-nicotinamide

This guide serves as an advanced technical reference for N-Adamantan-2-yl-2-chloro-nicotinamide , a compound that functions both as a bioactive "hit" in phenotypic screens and, more significantly, as a privileged scaffold in the design of targeted inhibitors for metabolic and inflammatory pathways.

A Technical Guide to Pharmacodynamics, Synthesis, and Structural Utility

Executive Summary

N-Adamantan-2-yl-2-chloro-nicotinamide (CAS: 126497-81-2) represents a convergence of two pharmacologically active moieties: the lipophilic, space-filling adamantane cage and the privileged 2-chloronicotinamide core.[1][2] While often categorized as a chemical intermediate, this molecule possesses intrinsic biological activity and serves as the structural linchpin for a class of potent P2X7 receptor antagonists and 11

This guide dissects its utility in three domains:

-

P2X7 Receptor Antagonism: Modulation of purinergic signaling in inflammatory pain.[3]

-

Antitubercular Activity: Intrinsic efficacy against Mycobacterium tuberculosis.

-

Medicinal Chemistry: Its role as an electrophilic scaffold for generating library diversity.

Part 1: Mechanism of Action & Target Engagement

P2X7 Receptor Antagonism (Inflammation & Pain)

The P2X7 receptor is an ATP-gated cation channel implicated in the release of pro-inflammatory cytokines (IL-1

-

Pharmacophore Logic:

-

The Adamantane Anchor: The 2-adamantyl group is a bulky, hydrophobic moiety that occupies the non-polar pocket of the P2X7 allosteric site. Unlike the more common 1-adamantyl derivatives, the 2-yl attachment alters the vector of the cage, often improving metabolic stability by reducing susceptibility to bridgehead hydroxylation.

-

The Nicotinamide Hinge: The amide linker provides critical hydrogen-bonding interactions (donor/acceptor) with residues in the receptor's binding cleft (typically Tyr/Phe residues).

-

The 2-Chloro "Warhead": While often displaced in optimized drugs, the chlorine atom in this precursor provides steric occlusion and electronic withdrawal, maintaining a baseline affinity for the receptor before lead optimization.

-

Antitubercular Activity (Infectious Disease)

Nicotinamide derivatives are established antitubercular agents (e.g., Pyrazinamide).

-

Mechanism: The compound mimics the structure of NAD+ precursors. It likely interferes with the InhA enzyme (enoyl-ACP reductase) or related NAD-dependent dehydrogenases essential for mycolic acid synthesis in the mycobacterial cell wall.

-

Selectivity: The lipophilic adamantane moiety facilitates penetration through the waxy, lipid-rich cell wall of M. tuberculosis, enhancing the intracellular concentration of the nicotinamide warhead.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis & Purification

Rationale: High-purity synthesis is required to avoid false positives from reactive precursors. This protocol uses an acid chloride coupling strategy.

Reagents:

-

2-Chloronicotinoyl chloride (1.0 eq)

-

2-Adamantanamine hydrochloride (1.0 eq) [Note: Distinct from 1-adamantanamine][1]

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Preparation: Dissolve 2-Adamantanamine HCl in anhydrous DCM under Nitrogen atmosphere.

-

Activation: Add TEA dropwise at 0°C to liberate the free amine. Stir for 15 min.

-

Coupling: Add 2-Chloronicotinoyl chloride (dissolved in DCM) slowly over 30 mins at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO

, then Brine. -

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography.

-

Validation:

H NMR must show the characteristic doublet for the amide NH and the adamantane multiplet pattern.

Protocol B: P2X7 Functional Assay (Calcium Flux)

Rationale: To quantify the antagonistic potency (IC

Materials:

-

HEK293 cells stably expressing human P2X7 (hP2X7).[4]

-

Fluo-4 AM (Calcium indicator).

-

BzATP (Specific P2X7 agonist).

Steps:

-

Loading: Incubate cells with Fluo-4 AM (2

M) for 45 min at 37°C. -

Pre-incubation: Add N-Adamantan-2-yl-2-chloro-nicotinamide (serial dilutions: 1 nM to 10

M) to cells. Incubate for 20 min. -

Stimulation: Inject BzATP (EC

concentration, typically 100-300 -

Measurement: Record fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader.

-

Analysis: Calculate % Inhibition relative to Vehicle (0% inhibition) and fully blocked controls.

Part 3: Data Visualization & Pathways

The "Privileged Scaffold" Divergence

This diagram illustrates how N-Adamantan-2-yl-2-chloro-nicotinamide serves as a central hub for generating diverse bioactive libraries.

Caption: The 2-chloro substituent acts as a reactive handle (S

P2X7 Signaling Blockade Mechanism

The following diagram details the specific signaling pathway blocked by the compound.

Caption: The compound antagonizes the P2X7 receptor, preventing ion flux and downstream NLRP3 inflammasome activation, thereby halting cytokine release.

Part 4: Quantitative Data Summary

| Parameter | Value / Observation | Context |

| Molecular Weight | 290.79 g/mol | Lipinski Rule of 5 Compliant |

| cLogP | ~3.5 - 4.2 | High lipophilicity (CNS/Cell wall penetration) |

| P2X7 IC | Low | Potency increases to nM range upon 2-amino substitution |

| Antitubercular MIC | ~2.5 | Tested against M. tuberculosis H37Ra |

| Solubility | Low in water; High in DMSO/DCM | Requires formulation (e.g., cyclodextrin) for in vivo use |

References

-

Baxter, A., et al. (2003).[5] "Hit-to-lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(22), 4047-4050. Link

-

Alcaraz, L., et al. (2003).[5][6] "The discovery of novel, potent and selective P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(22), 4043-4046. Link

-

Wang, Y., et al. (2018). "Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents." Molecules, 23(10), 2652. (Cites 2-chloronicotinamide activity).[1][7][8][9] Link

-

GuideChem. (2024). "N-Adamantan-2-yl-2-chloro-nicotinamide - Product Details & Properties." Link

-

Stokes, L., et al. (2006). "Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373." British Journal of Pharmacology, 149(7), 880–887. Link

Sources

- 1. 2-Adamantanamine hydrochloride CAS#: 10523-68-9 [amp.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2005037845A1 - Benzothiazole and thiazole[5,5-b] pyridine compositions and their use as ubiquitin ligase inhibitors - Google Patents [patents.google.com]

- 8. Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2018213632A1 - Kinase inhibitors and uses thereof - Google Patents [patents.google.com]

N-Adamantan-2-yl-2-chloro-nicotinamide molecular weight and formula

Technical Monograph: N-Adamantan-2-yl-2-chloro-nicotinamide

Executive Summary N-Adamantan-2-yl-2-chloro-nicotinamide (CAS: 126497-81-2) is a specialized heterocyclic amide utilized primarily as a pharmacophore scaffold in the development of P2X7 receptor antagonists and 11β-HSD1 inhibitors. Its structure combines a lipophilic adamantane "cage" with a reactive 2-chloronicotinamide core, offering a unique balance of metabolic stability and electronic tunability. This guide details its physicochemical profile, synthetic pathways, and medicinal chemistry applications.

Part 1: Structural Identity & Physicochemical Properties[1]

The molecule is a positional isomer of the more common N-(adamantan-1-yl) analog. The distinction lies in the attachment point of the adamantane ring: the 2-yl isomer connects at the secondary carbon (bridge), creating a different steric footprint within a binding pocket compared to the bridgehead (1-yl) attachment.

Table 1: Physicochemical Profile

| Property | Value | Notes |

| Chemical Name | N-Adamantan-2-yl-2-chloro-nicotinamide | IUPAC |

| CAS Number | 126497-81-2 | Specific to the 2-yl isomer |

| Molecular Formula | C₁₆H₁₉ClN₂O | |

| Molecular Weight | 290.79 g/mol | Monoisotopic Mass: 290.1186 |

| Exact Mass | 290.1186 | |

| LogP (Predicted) | 3.43 ± 0.4 | Highly lipophilic due to adamantane |

| H-Bond Donors | 1 | Amide NH |

| H-Bond Acceptors | 2 | Pyridine N, Carbonyl O |

| Rotatable Bonds | 2 | Amide-Adamantyl, Pyridine-Amide |

Part 2: Synthetic Pathway (Authoritative Protocol)

The synthesis of N-Adamantan-2-yl-2-chloro-nicotinamide typically follows a nucleophilic acyl substitution mechanism. The 2-chloronicotinoyl chloride is reacted with 2-adamantanamine (often as the hydrochloride salt) in the presence of a non-nucleophilic base.

Figure 1: Synthetic Workflow

Caption: Acyl substitution pathway via acid chloride activation. The base neutralizes the HCl byproduct to drive equilibrium forward.

Experimental Protocol

Reagents:

-

2-Chloronicotinoyl chloride (1.0 eq)

-

2-Adamantanamine hydrochloride (1.0 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: Dissolve 2-adamantanamine HCl in anhydrous DCM under a nitrogen atmosphere.

-

Activation: Add TEA dropwise at 0°C. Stir for 15 minutes to liberate the free amine.

-

Coupling: Slowly add a solution of 2-chloronicotinoyl chloride in DCM to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

Workup: Quench with water. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

Part 3: Medicinal Chemistry Context

This molecule is not merely a random intermediate; it is a privileged scaffold in the design of P2X7 receptor antagonists .

1. The "Adamantyl Effect": The adamantane group is a bulky, lipophilic moiety that fills hydrophobic pockets in the P2X7 receptor allosteric binding site. By using the 2-yl attachment (bridge position) rather than the 1-yl (bridgehead), researchers can subtly alter the vector of the amide bond, potentially improving selectivity against related receptors like P2X4.

2. The 2-Chloro "Warhead": The chlorine atom at the 2-position of the nicotinamide ring serves two purposes:

-

Electronic Modulation: It withdraws electron density from the pyridine ring, increasing the acidity of the amide proton (NH), which can strengthen hydrogen bonding interactions with the receptor.

-

Synthetic Handle: The 2-chloro position is susceptible to Nucleophilic Aromatic Substitution (S_NAr). This allows the molecule to serve as a precursor for tricyclic structures or more complex ligands by displacing the chlorine with amines or alkoxides.

Figure 2: Structure-Activity Relationship (SAR) Logic

Caption: SAR decomposition highlighting the functional role of each structural component in drug design.

References

-

Baxter, A., et al. (2003).[1] "Hit-to-lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(22), 4047-4050.

-

ChemicalBook. (2025). "N-Adamantan-2-yl-2-chloro-nicotinamide Product Description & CAS 126497-81-2."

-

PubChem. (2025).[2] "Nicotinamide Derivatives and P2X7 Antagonists." National Library of Medicine.

-

Honore, P., et al. (2006). "A-740003, a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat." Journal of Pharmacology and Experimental Therapeutics, 319(3), 1376-1385.

Sources

The Synthetic Linchpin: 2-Chloronicotinamide in Fragment-Based Drug Design (FBDD)

Executive Summary

In the high-attrition landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) offers a resource-efficient alternative to High-Throughput Screening (HTS). Among the privileged scaffolds utilized in FBDD, 2-chloronicotinamide (

This guide details the mechanistic role, synthetic utility, and structural biology of 2-chloronicotinamide, providing researchers with a validated roadmap for leveraging this scaffold in kinase and protein-protein interaction (PPI) campaigns.

Structural & Electronic Rationale: Why 2-Chloronicotinamide?

The utility of 2-chloronicotinamide in FBDD stems from its ability to satisfy the "Rule of Three" (Ro3) while possessing an inherent "growth vector" (the C-Cl bond).

Physicochemical Profile

| Property | Value | FBDD Relevance |

| Molecular Weight | ~156.57 Da | Well below the 300 Da limit, allowing room for "growing" the molecule. |

| cLogP | ~0.5 - 0.8 | Highly hydrophilic; ensures solubility in assay buffers (PBS/DMSO). |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | The amide group ( |

| Rotatable Bonds | 1 | Low entropic penalty upon binding. |

The "Warhead" and the "Anchor"

The molecule functions through a dual-mechanism:

-

The Anchor (C3-Amide): The nicotinamide moiety mimics the adenine ring of ATP. In kinase inhibitors, the amide nitrogen and oxygen often form a bidentate hydrogen bond with the kinase hinge region (e.g., interaction with the backbone of residues like Met, Glu, or Leu).

-

The Warhead (C2-Chloro): The chlorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (

). The ring nitrogen (

Synthetic Versatility: The "Self-Validating" Growth Protocol

A core requirement of FBDD is the ability to rapidly synthesize analogs around a hit. The 2-chloronicotinamide scaffold validates itself through the robustness of the

Mechanism: Displacement

The reaction proceeds via a Meisenheimer complex intermediate. The nucleophile (e.g., a primary amine) attacks C2, and the negative charge is delocalized onto the ring nitrogen and the amide oxygen. The chloride ion is then eliminated, restoring aromaticity.

Experimental Protocol: Library Expansion

Objective: Synthesize a library of 2-amino-nicotinamide derivatives to probe the "Gatekeeper" region of a kinase.

Reagents:

-

Scaffold: 2-chloronicotinamide (1.0 eq)

-

Nucleophile: Diverse primary/secondary amines (

) (1.2 eq) -

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol.

Step-by-Step Workflow:

-

Preparation: Dissolve 2-chloronicotinamide (0.5 mmol) in NMP (2 mL) in a microwave-compatible vial.

-

Addition: Add the specific amine (0.6 mmol) and DIPEA (1.0 mmol).

-

Reaction: Seal the vial. Irradiate in a microwave reactor at 120°C for 20–40 minutes . (Alternatively, reflux in n-butanol at 110°C for 4–12 hours).

-

Monitoring: Monitor via LC-MS. The starting material (m/z ~157) should disappear, replaced by the product mass.

-

Workup: Pour the reaction mixture into ice-cold water. The product often precipitates. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate, dry over

, and concentrate. -

Purification: Flash chromatography (DCM:MeOH gradient) or preparative HPLC.

Validation Check: The disappearance of the characteristic Cl-isotope pattern (3:1 ratio of M:M+2) in Mass Spec confirms substitution.

Structural Biology & Binding Mode[1][2]

Understanding how the fragment binds is non-negotiable in FBDD.

The Kinase Hinge Binder Motif

In many kinase structures (e.g., EGFR, VEGFR, Aurora), the nicotinamide core binds to the ATP-binding site.

-

Donor: The amide

donates a hydrogen to the backbone carbonyl of the hinge residue. -

Acceptor: The pyridine nitrogen (or amide carbonyl) accepts a hydrogen from the backbone amide NH.

-

Vector: The substituent introduced at C2 (replacing Cl) points into the solvent-exposed region or the hydrophobic specificity pocket, depending on the exact kinase topology.

Visualization of the FBDD Workflow

The following diagram illustrates the lifecycle of a 2-chloronicotinamide fragment, from library design to lead generation.

Caption: The FBDD cycle using 2-chloronicotinamide. The "Synthetic Expansion" step relies on the reactivity of the C2-chlorine atom.

Case Study: Application in Mcl-1 Inhibition

A pertinent example of this scaffold's utility is found in the design of Mcl-1 inhibitors (anti-apoptotic proteins).[1]

-

Challenge: Mcl-1 has a large, hydrophobic groove (BH3 binding site) difficult to target with small molecules.

-

Fragment Hit: Researchers identified a 2-hydroxynicotinamide derivative (tautomerically related to the hydrolytic product of 2-chloronicotinamide) as a weak binder.

-

Evolution:

-

Starting Point: The nicotinamide core anchored the molecule via H-bonds to Arg263.

-

Growth: Using the electronic activation of the ring, lipophilic groups were added to the 5-position and the 2-position.

-

Result: The introduction of a 4-isopropylthiophenol moiety (via nucleophilic substitution logic) improved affinity from micromolar to nanomolar (

) by filling the hydrophobic P2 pocket.

-

This demonstrates the "Fragment Growing" strategy: The nicotinamide core stays fixed (Anchor), while the reactive positions allow the molecule to reach out and grab adjacent pockets.

Challenges and Troubleshooting

Even with a privileged scaffold, experimental artifacts can occur.

| Challenge | Cause | Solution |

| False Positives (Screening) | Aggregation of fragments at high concentrations (1 mM+). | Include 0.01% Triton X-100 in assay buffer; run NMR solubility checks. |

| Low Reactivity ( | Nucleophile is sterically hindered or electron-poor (e.g., anilines). | Switch solvent to NMP; increase temp to 150°C; add catalytic KI or use Buchwald-Hartwig conditions (Pd-catalyzed) if |

| Hydrolysis | The 2-Cl bond is susceptible to hydrolysis in aqueous buffers over long storage. | Store stock solutions (DMSO) at -20°C; avoid freeze-thaw cycles; check purity via LC-MS before screening. |

References

-

Costantino, L., & Barlocco, D. (2006).[2] Privileged structures as leads in medicinal chemistry.[2] Current Medicinal Chemistry.[2] Retrieved from [Link]

-

Wang, Z., et al. (2013). Fragment-based design, synthesis, and biological evaluation of N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry.[3][4][5][6] Retrieved from [Link]

-

WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

-

Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery: From Hits to Leads and Lessons Learned.[3][6] Drug Discovery Chemistry.[7][3][5] Retrieved from [Link]

Sources

- 1. Fragment-based design, synthesis, and biological evaluation of N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis protocol for N-Adamantan-2-yl-2-chloro-nicotinamide

Executive Summary & Strategic Rationale

This Application Note details the optimized synthesis of N-(adamantan-2-yl)-2-chloronicotinamide , a privileged scaffold often associated with P2X7 receptor antagonists and 11

The Synthetic Challenge: The synthesis presents a classic "collision of sterics and electronics."

-

Steric Hindrance: The amine nucleophile, 2-adamantanamine , possesses significant steric bulk. Unlike 1-adamantanamine (bridgehead, tertiary), the 2-isomer is located on a secondary carbon within the rigid diamondoid cage, creating a "molecular wall" that retards nucleophilic attack.

-

Electronic Deactivation: The electrophile, 2-chloronicotinic acid , contains a pyridine nitrogen and an ortho-chloro substituent. While the electron-withdrawing nature of the ring activates the carbonyl, the ortho-chloro group adds steric pressure and potential for side-reactions (e.g., nucleophilic aromatic substitution if conditions are too harsh).

The Solution: While peptide coupling reagents (HATU/EDC) are common, this protocol prioritizes the Acid Chloride Activation Method via Oxalyl Chloride. This route generates a highly reactive acyl chloride intermediate, providing the necessary thermodynamic driving force to overcome the steric barrier of the adamantyl cage without requiring exotic coupling agents.

Retrosynthetic Analysis & Reaction Logic

The strategy relies on the disconnection of the amide bond. We activate the electron-deficient nicotinic acid to its acyl chloride, which then captures the hindered amine.

Figure 1: Retrosynthetic logic prioritizing electrophilic activation to overcome steric hindrance.

Materials & Reagents

| Reagent | CAS No.[1][2][3] | Equiv.[2][4] | Role | Critical Attribute |

| 2-Chloronicotinic acid | 2942-59-8 | 1.0 | Substrate | Must be dry (<0.5% water). |

| 2-Adamantanamine HCl | 10523-68-9 | 1.1 | Nucleophile | HCl salt is stable; requires base release. |

| Oxalyl Chloride | 79-37-8 | 1.5 | Activator | Fresh bottle; yellow color indicates degradation. |

| DMF | 68-12-2 | Cat. | Catalyst | Anhydrous; initiates Vilsmeier-Haack species. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Anhydrous (stabilized with amylene preferred). |

| Triethylamine (TEA) | 121-44-8 | 3.0 | Base | Scavenges HCl; frees the amine salt. |

Experimental Protocol: The "Gold Standard" Acid Chloride Route

Safety Note: Oxalyl chloride releases CO and CO

Phase A: Activation (Acyl Chloride Formation)

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add 2-Chloronicotinic acid (1.57 g, 10.0 mmol) and anhydrous DCM (40 mL). The acid may not fully dissolve initially; this is normal.

-

Catalysis: Add catalytic DMF (2 drops, approx. 50

L). Mechanism: DMF reacts with oxalyl chloride to form the chloroiminium intermediate, which rapidly converts the carboxylic acid to the acid chloride. -

Chlorination: Cool the suspension to 0°C (ice bath). Add Oxalyl Chloride (1.3 mL, 15.0 mmol) dropwise over 10 minutes. Gas evolution (CO/CO

) will be vigorous. -

Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear and turn a slight yellow/orange, indicating the formation of 2-chloronicotinoyl chloride .

-

Evaporation (Critical Step): Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM. Re-dissolve the residue in fresh anhydrous DCM (20 mL). Why? Excess oxalyl chloride will react with the amine in the next step to form urea impurities.

Phase B: Coupling (Amide Bond Formation)[5]

-

Amine Prep: In a separate vessel, suspend 2-Adamantanamine HCl (2.06 g, 11.0 mmol) in anhydrous DCM (20 mL). Add Triethylamine (4.2 mL, 30.0 mmol). Stir for 15 minutes to ensure the free base is liberated (solution may remain cloudy).

-

Addition: Cool the amine mixture to 0°C. Add the solution of crude 2-chloronicotinoyl chloride (from Phase A) dropwise via syringe or addition funnel over 15 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours (overnight).

-

Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS. The acid chloride is highly reactive; if the reaction stalls, it is likely due to the steric bulk of the adamantane. Heating to reflux (40°C) for 2 hours can push completion.

-

Phase C: Workup & Purification Logic

Figure 2: Optimized workup flow to remove unreacted starting materials without chromatography.

-

Quench: Dilute reaction with DCM (50 mL) and wash with saturated NaHCO

(2 x 50 mL). -

Acid Wash: Wash organic layer with dilute HCl (0.5 M, 50 mL). Note: Do not use strong acid, as the pyridine nitrogen can be protonated, dragging the product into the aqueous phase. 0.5 M is sufficient to remove unreacted adamantanamine.

-

Drying: Dry over anhydrous Na

SO -

Purification: The crude material is often pure enough (>95%). If necessary, recrystallize from hot Ethanol or Ethyl Acetate/Hexanes.

Analytical Expectations (QC)

To validate the synthesis, look for these specific markers:

-

1H NMR (DMSO-d6 or CDCl3):

-

Amide NH: A broad doublet/singlet typically between

6.5 - 8.0 ppm (variable). -

Pyridine Ring: Three distinct protons. Look for the characteristic splitting of the 2-chloronicotinyl system (dd or m around

7.3, 7.8, 8.4 ppm). -

Adamantyl Cage: A complex aliphatic region (

1.5 - 2.2 ppm). Crucially, the C2-H (methine proton at the attachment point) will be a distinct multiplet shifted downfield (

-

-

LCMS:

-

Target Mass: ~290.79 Da.

-

Isotope Pattern: Look for the characteristic 3:1 ratio of M (35-Cl) and M+2 (37-Cl) peaks, confirming the presence of the chlorine atom.

-

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete acid chloride formation. | Ensure DMF is added.[4] Check oxalyl chloride quality. |

| Precipitate in Reaction | Amine HCl salt not fully neutralized. | Increase TEA to 4.0 equiv. Ensure vigorous stirring. |

| Impurity: Urea | Hydrolysis of excess oxalyl chloride. | Ensure "Phase A, Step 6" (evaporation of excess oxalyl chloride) is performed thoroughly. |

| Stalled Reaction | Steric hindrance of 2-adamantyl group. | Switch solvent to 1,2-dichloroethane (DCE) and reflux at 83°C. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852.

- Context: Authoritative review on general amide coupling strategies, supporting the choice of acid chloride for hindered substr

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Context: Discusses the limitations of HATU/EDC in sterically demanding scenarios.

-

BenchChem Protocols. (2025). Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.

- Context: Provides baseline solubility and reactivity data for 2-chloronicotinoyl chloride deriv

-

PubChem Compound Summary. (2025). 2-Adamantanamine hydrochloride (CID 2130).

-

Context: Physical property verification for the amine salt starting material.[4]

-

Sources

Reaction conditions for 2-chloronicotinoyl chloride and 2-adamantanamine

Application Note: Synthesis and Optimization of N-(2-Adamantyl)-2-chloronicotinamide

Executive Summary

The synthesis of N-(2-adamantyl)-2-chloronicotinamide via the amidation of 2-chloronicotinoyl chloride and 2-adamantanamine presents a unique intersection of steric and electronic challenges. This application note provides a comprehensive, self-validating methodology for drug development professionals and synthetic chemists. By dissecting the causality behind reagent selection, solvent systems, and thermal control, this guide establishes a robust protocol that overcomes the severe steric hindrance of the adamantyl cage while mitigating the hydrolytic instability of the electron-deficient acyl chloride.

Mechanistic Insights and Reagent Causality

Amide synthesis via acylation is a foundational transformation in medicinal chemistry [1]. However, coupling 2-adamantanamine with 2-chloronicotinoyl chloride deviates from standard kinetic profiles due to two competing factors:

-

Steric Shielding of the Nucleophile: The bulky, rigid tricyclic cage of 2-adamantanamine severely restricts the trajectory of nucleophilic attack on the carbonyl carbon. This steric hindrance drastically reduces the reaction rate compared to primary aliphatic amines.

-

Electronic Activation of the Electrophile: 2-Chloronicotinoyl chloride is highly electrophilic. The electron-withdrawing nature of both the pyridine ring and the ortho-chloro substituent makes the acyl chloride highly reactive, but simultaneously highly susceptible to hydrolysis by adventitious moisture or degradation via side reactions[2].

The Causality of Base Selection: Standard Schotten-Baumann conditions often employ Triethylamine (TEA) or Pyridine. However, in this sterically demanding environment, TEA can act as a competing nucleophile, forming a transient acylammonium intermediate. Because the adamantanamine is too bulky to rapidly attack this intermediate, the acyl chloride is effectively trapped and prone to degradation. To solve this, N,N-Diisopropylethylamine (DIPEA) is utilized. DIPEA is a strong base but is non-nucleophilic due to its own isopropyl steric bulk. It acts purely as an acid scavenger (neutralizing the HCl byproduct) without competing for the acyl chloride, thereby preserving the electrophile until the sluggish adamantanamine can successfully attack.

Experimental Workflow

Workflow for the amidation of 2-chloronicotinoyl chloride with 2-adamantanamine.

Optimization of Reaction Conditions

To demonstrate the empirical validity of the chosen parameters, the following table summarizes the quantitative optimization data. The use of DIPEA in Dichloromethane (DCM) at room temperature provides the optimal balance of kinetics and product stability.

| Entry | Solvent (Anhydrous) | Base (Equivalents) | Temperature Profile | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | DCM | TEA (2.0) | 0 °C to RT | 12 | 45 | Sluggish conversion; acyl chloride degradation observed. |

| 2 | THF | Pyridine (2.0) | Reflux (65 °C) | 8 | 30 | Thermal degradation; complex mixture of byproducts. |

| 3 | DCM | DIPEA (2.5) | 0 °C to RT | 12 | 82 | Clean conversion; minimal hydrolysis. |

| 4 | THF | DIPEA (2.5) | 0 °C to 40 °C | 8 | 78 | Good yield; slightly faster kinetics but lower purity. |

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure quality control at every stage of the synthesis.

Materials Required:

-

2-Adamantanamine (or 2-Adamantanamine Hydrochloride)

-

2-Chloronicotinoyl chloride (Freshly distilled or high-purity commercial grade)

-

N,N-Diisopropylethylamine (DIPEA, anhydrous)

-

Dichloromethane (DCM, anhydrous, over molecular sieves)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated NaCl)

Step-by-Step Methodology:

-

System Preparation (Validation: Moisture-Free Environment)

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Add 2-adamantanamine (1.0 mmol, 151.2 mg) to the flask. Note: If using the hydrochloride salt, adjust the base equivalents in the next step to 3.5.

-

Add anhydrous DCM (10 mL) and stir until complete dissolution is achieved.

-

-

Base Addition and Cooling

-

Inject DIPEA (2.5 mmol, 435 µL) into the solution.

-

Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

-

-

Electrophile Addition (Validation: Controlled Exotherm)

-

In a separate dry vial, dissolve 2-chloronicotinoyl chloride (1.1 mmol, 193.6 mg) in 2 mL of anhydrous DCM.

-

Using a syringe pump or dropping funnel, add the acyl chloride solution dropwise to the amine mixture over 30 minutes.

-

Checkpoint: A mild yellowing of the solution may occur. The slow addition prevents localized heating, which would otherwise accelerate the formation of di-acylated or hydrolyzed byproducts.

-

-

Reaction Progression (Validation: TLC Monitoring)

-

Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

-

Stir for an additional 11 hours.

-

Checkpoint: Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The product will appear as a new UV-active spot (R_f ~ 0.4). Stain with Ninhydrin to confirm the disappearance of the primary amine (which stains purple/pink).

-

-

Quenching and Workup (Validation: Gas Evolution)

-

Cool the reaction mixture back to 0 °C.

-

Slowly add 10 mL of saturated aqueous NaHCO₃.

-

Checkpoint: Observe the evolution of CO₂ gas. Continue stirring until gas evolution completely ceases, confirming the neutralization of DIPEA·HCl and any residual acyl chloride.

-

-

Extraction and Purification

-

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to afford N-(2-adamantyl)-2-chloronicotinamide as a white to off-white solid.

-

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from[Link]

Application Notes and Protocols: Amide Coupling Reagents for Sterically Hindered 2-Adamantyl Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steric Hindrance in Amide Bond Formation

Amide bond formation is one of the most critical and frequently employed reactions in pharmaceutical and chemical research.[1][2][3][4] However, the synthesis of amides from sterically hindered amines, such as 2-adamantyl amine, presents a significant synthetic hurdle.[2][4] The bulky, three-dimensional structure of the adamantyl cage effectively shields the nitrogen atom, impeding the approach of an activated carboxylic acid. This steric hindrance leads to slow reaction rates, incomplete conversions, and a higher propensity for side reactions when using standard coupling reagents.[5]

This application note provides a comprehensive guide to selecting and utilizing appropriate amide coupling reagents for challenging substrates like 2-adamantyl amines. We will delve into the mechanistic considerations behind reagent choice, offer detailed protocols for effective coupling, and present a comparative analysis of reagent classes to empower researchers to overcome this synthetic obstacle.

Understanding the Mechanism: Why Standard Reagents Fail

Traditional carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often the first choice for amide bond formation due to their accessibility and cost-effectiveness.[3][6][7] These reagents activate carboxylic acids by forming an O-acylisourea intermediate.[7] However, for sterically demanding amines, the nucleophilic attack on this intermediate is slow, leading to side reactions such as the formation of N-acylurea or rearrangement to an unreactive anhydride. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) can mitigate some of these issues, but often proves insufficient for highly hindered systems.

To successfully couple sterically hindered amines, more potent activating agents are required to generate highly reactive intermediates that can overcome the high activation energy barrier imposed by steric hindrance.

Diagram: General Mechanism of Amide Bond Formation

Caption: Decision workflow for selecting a coupling reagent.

Comparative Data of Coupling Reagents for Hindered Substrates

| Reagent Class | Reagent | Key Advantages for Hindered Couplings | Potential Drawbacks |

| Uronium/Aminium | HATU | High reactivity, excellent for hindered substrates, suppresses racemization. [5][8][9] | Can cause guanidinylation of the amine if used in excess. [5][10] |

| COMU | Reactivity comparable to HATU, improved safety profile (non-explosive), water-soluble byproducts. [11][12][13] | ||

| Phosphonium | PyAOP | Highly effective for hindered couplings, no guanidinylation side reaction. [14] | Higher cost compared to some other reagents. [14] |

| PyBOP | Good general-purpose reagent for difficult couplings, no guanidinylation. [14] | May be less reactive than PyAOP for extremely hindered substrates. | |

| Phosphonic Anhydride | T3P | Effective for difficult couplings, water-soluble byproducts, considered a "green" reagent. [5][15][16] | Can require slightly elevated temperatures for optimal performance. [5] |

Experimental Protocols

The following protocols provide a general framework for amide coupling reactions with 2-adamantyl amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid with 2-Adamantyl Amine

This protocol provides a general method for the acylation of 2-adamantyl amine using HATU. [5] Materials:

-

Carboxylic acid (1.0 eq)

-

2-Adamantyl amine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

-

Add the 2-adamantyl amine to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly hindered substrates, heating to 40-50 °C may be beneficial.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: T3P-Mediated Coupling of a Carboxylic Acid with 2-Adamantyl Amine

This protocol outlines a procedure using T3P, which is noted for its ease of workup. [15][16] Materials:

-

Carboxylic acid (1.0 eq)

-

2-Adamantyl amine (1.1 eq)

-

T3P (50% solution in ethyl acetate) (1.5 eq)

-

Pyridine or DIPEA (3.0 eq)

-

Anhydrous ethyl acetate or dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid and 2-adamantyl amine in the chosen anhydrous solvent.

-

Add the base (pyridine or DIPEA) to the solution.

-

Slowly add the T3P solution to the reaction mixture at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature or heat to 40-60 °C if necessary, monitoring by TLC or LC-MS.

-

After the reaction is complete, quench with water or saturated NaHCO3 solution.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The aqueous washes will remove the phosphonic acid byproducts.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the product via column chromatography if necessary.

Diagram: Experimental Workflow for Hindered Amide Coupling

Caption: A typical experimental workflow for amide coupling.

Troubleshooting and Optimization

-

Low or No Yield: The primary issue is often insufficient reactivity. [5]Consider switching to a more powerful coupling reagent (e.g., from HBTU to HATU or PyAOP). Increasing the reaction temperature or extending the reaction time can also improve yields. Pre-activation of the carboxylic acid before adding the amine is often beneficial. [5]* Side Reactions: For uronium-based reagents like HATU, ensure that the stoichiometry is carefully controlled to avoid excess reagent, which can lead to guanidinylation of the amine. [10]If this is a persistent issue, switching to a phosphonium-based reagent is recommended.

-

Racemization: When coupling chiral carboxylic acids, racemization can be a concern, especially at elevated temperatures or with strong bases. [5]Using a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is advisable. [5]Reagents like HATU are known to suppress racemization effectively. [9]

Conclusion

The synthesis of amides from sterically hindered 2-adamantyl amines requires a departure from standard coupling conditions. By understanding the limitations of common reagents and embracing more potent alternatives such as HATU, COMU, PyAOP, and T3P, researchers can successfully forge these challenging amide bonds. The choice of reagent should be guided by the specific requirements of the synthesis, including considerations of reactivity, cost, safety, and ease of workup. The protocols and comparative data provided in this application note serve as a valuable resource for navigating the complexities of sterically demanding amide couplings.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Ma, L., & Ma, J. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 18(23), 4345-4355. [Link]

-

Lentini, G., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Advances, 13(11), 7248-7255. [Link]

-

Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(23), 2261-2264. [Link]

-

Luxembourg Bio Technologies. (2017, February 10). PyClocK, the phosphonium salt derived from 6-Cl-HOBt. [Link]

-

El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 699-703. [Link]

-

Martin, D. G., & Toth, M. J. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(4), 1083-1086. [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-461. [Link]

-

Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 423-428. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

ResearchGate. (n.d.). Coupling Reagents. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Xu, S., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(5), 1103-1116. [Link]

-

Nanda, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(41), 5679-5682. [Link]

-

Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 3849-3855. [Link]

-

Waghmare, P. R., et al. (2016). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Tetrahedron, 72(48), 7686-7711. [Link]

-

AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

-

ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

-

ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

- Google Patents. (n.d.). US5599998A - Method for the synthesis of adamantane amines.

-

ResearchGate. (2025, November 4). Carboxamides and amines having two and three adamantane fragments. [Link]

-

Scilit. (2007, August 9). Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2. [Link]

-

National Center for Biotechnology Information. (n.d.). Specific Binding of Adamantane Drugs and Direction of their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. [Link]

-

ResearchGate. (2025, December 16). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. [Link]

-

ResearchGate. (n.d.). Synthesis of adamantyl amide via Fe‐catalyzed oxidative cross‐coupling reaction of isocyanide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. hepatochem.com [hepatochem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 8. HATU - Enamine [enamine.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. bachem.com [bachem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

- 16. T3P Brochure | AMRI [amri.staging.ribbitt.com]

Application Note: Solvent Selection and Optimization for SNAr on 2-Chloronicotinamides

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Mechanistic causality, solvent-driven regioselectivity, and validated experimental protocols for nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale: The Anatomy of 2-Chloronicotinamide SNAr

2-Chloronicotinamides are privileged scaffolds in medicinal chemistry, serving as critical precursors for kinase inhibitors, antiviral agents (e.g., Nevirapine), and antidiabetic drugs. The reactivity of the C2-position toward nucleophilic attack is synergistically activated by two structural features:

-

The Pyridine Nitrogen: Acts as a powerful electron sink, stabilizing the dearomatized anionic intermediate (the 1[1]) formed during the rate-determining addition step.

-

The C3-Carboxamide Group: Provides additional inductive and resonance electron withdrawal, further lowering the lowest unoccupied molecular orbital (LUMO) of the ring.

The Causality of Solvent Effects: Solvent selection in these systems is not merely about solubility; the solvent actively participates in the transition state. 2[2] dictate reactivity. For example, highly polar aprotic solvents like DMF can act as hydrogen-bond acceptors to the carboxamide protons. This intermolecular hydrogen bonding distorts the electron density of the substrate, altering the electrostatic potential (ESP) at the C2 carbon and modulating its electrophilicity. Conversely, protic solvents can hydrogen-bond with the departing chloride ion to facilitate elimination, but risk masking the nucleophile through tight solvation shells.

Quantitative Data: Solvent Performance Matrix

To rationally design an SNAr process, chemists must match the nucleophile's intrinsic reactivity with the appropriate solvent dielectric environment and thermal latitude.

| Solvent System | Dielectric Constant (ε) | Boiling Point (°C) | Optimal Nucleophile Class | Mechanistic Advantage | Typical Yield Range |

| NMP / DMF | 32.2 / 36.7 | 202 / 153 | Secondary Aliphatic Amines, Thiols | Solvates counter-cations; leaves nucleophile "naked" and highly reactive. | 75% - 95% |

| Water (Microwave) | 80.1 | 100 (Pressurized to ~200) | Primary Amines, Small Aliphatics | "On-water" hydrophobic packing accelerates the transition state. | 65% - 90% |

| Solvent-Free (Melt) | N/A | Variable (Reaction at 120-160) | Deactivated Anilines | Maximizes collision frequency to overcome high | 60% - 85% |

| Diglyme / Toluene | 7.2 / 2.4 | 162 / 110 | Alkoxides | Suppresses competitive hydrolysis; favors O-nucleophile attack. | 50% - 70% |

Decision Workflow for Solvent Selection

The following logic matrix should be used to determine the optimal solvent system based on the steric and electronic nature of the incoming nucleophile.

Decision matrix for solvent selection in 2-chloronicotinamide SNAr reactions.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues and analytical checkpoints are embedded to ensure process reliability.

Protocol A: Polar Aprotic SNAr (Optimized for Secondary Amines & Flow Chemistry)

Rationale: NMP provides high thermal latitude and excellent solubility for both the polar nicotinamide and organic amines. This method is highly adaptable to 3[3], allowing for uncatalyzed amination at elevated temperatures.

-

Preparation: In an oven-dried flask, dissolve 2-chloronicotinamide (1.0 equiv) in anhydrous NMP to achieve a 0.5 M concentration.

-

Reagent Addition: Add the secondary amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality note: DIPEA acts as an HCl scavenger, preventing the protonation and subsequent deactivation of the nucleophilic amine.

-

Execution: Heat the mixture to 100–120 °C under a nitrogen atmosphere for 2–4 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the characteristic 35/37 Cl isotope pattern (M / M+2 ratio of 3:1) of the starting material is entirely consumed.

-

Workup: Cool to room temperature and pour into ice-cold water (5x volume of NMP). The product will typically precipitate as a distinct solid. Filter and wash with cold water.

Protocol B: Microwave-Assisted Aqueous SNAr (Green Chemistry Approach)

Rationale: Utilizing water as a solvent reduces environmental impact. Microwave heating rapidly overcomes the activation barrier, while the high pressure maintains the aqueous medium in a liquid state, driving 4[4].

-

Preparation: In a 10 mL microwave vial, suspend 2-chloronicotinamide (1.0 equiv) in water (2 mL/mmol).

-

Reagent Addition: Add an aqueous solution of the primary amine (e.g., 40% aq. methylamine, 3.0 to 5.0 equiv).

-

Execution: Seal the vial and irradiate at 140 °C for 1.5 hours (or 200 °C for more sterically hindered amines).

-

Self-Validation Checkpoint: The initial heterogeneous suspension will transition into a clear, homogeneous solution as the highly polar 2-aminonicotinamide product forms and dissolves in the hot aqueous medium.

-

Workup: Upon cooling, the product often crystallizes directly from the aqueous phase. Collect via vacuum filtration.

Protocol C: Solvent-Free Amination (Optimized for Deactivated Anilines)

Rationale: Electron-deficient or sterically hindered anilines possess very low nucleophilicity. Solvents dilute the reactants, severely depressing the reaction rate. A 5[5] maximizes collision frequency and drives the reaction forward thermally.

-

Preparation: Combine 2-chloronicotinamide (1.0 equiv) and the aniline derivative (1.5 to 2.0 equiv) in a mortar. Grind to a fine, uniform powder to maximize surface area contact.

-

Execution: Transfer the powder to a sealed tube and heat to 120–140 °C for 1–2 hours without any added catalyst or solvent.

-

Self-Validation Checkpoint: The physical state of the reaction is the primary indicator. The powder will initially melt into a homogeneous liquid phase. As the higher-melting-point 2-arylaminonicotinamide product forms, the mixture will gradually solidify into a solid mass, indicating high conversion.

-

Workup: Cool the solid mass, triturate with hot ethanol or ethyl acetate to remove unreacted aniline, and filter to isolate the pure product.

References

-

Active chloro-heterocycles - Fisher Scientific. thermofishersci.in. 1

-

Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) - ChemRxiv. chemrxiv.org. 2

-

Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - ResearchGate. researchgate.net. 3

-

Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - ResearchGate. researchgate.net. 4

-

Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC. nih.gov. 5

-

2-Chloro-N-(2-methoxyethyl)nicotinamide | 547706-95-6 - Benchchem. benchchem.com. 6

Sources

- 1. thermofishersci.in [thermofishersci.in]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-(2-methoxyethyl)nicotinamide | 547706-95-6 | Benchchem [benchchem.com]

Application Note: Microwave-Assisted Synthesis of N-Adamantyl Nicotinamide Derivatives

Executive Summary

This technical application note details optimized, scalable protocols for the synthesis of N-adamantyl nicotinamide derivatives. By leveraging microwave-assisted organic synthesis (MAOS), researchers can overcome the severe steric hindrance inherent to the 1-adamantyl moiety. This approach reduces reaction times from days to minutes while significantly improving overall yield, purity, and the environmental factor (E-factor) of the workflow.

Pharmacological Rationale & Target Relevance

Amantadine (1-adamantylamine) is a well-established antiviral and anti-Parkinsonian agent, widely documented for its ability to inhibit nicotinic acetylcholine receptor (nAChR) function in hippocampal neurons 1. Fusing this highly lipophilic, bulky adamantyl group with a nicotinamide pharmacophore generates novel derivatives with enhanced blood-brain barrier (BBB) penetrability. These derivatives serve as high-value scaffolds for neuropharmacological screening, particularly in the development of targeted nAChR modulators and SIRT1 inhibitors.

Figure 1: Pharmacological rationale for N-adamantyl nicotinamides as nAChR modulators.

Mechanistic Causality: Overcoming Steric Hindrance via Dielectric Heating

The primary synthetic challenge in forming N-adamantyl amides is kinetic. The 1-adamantyl group is a bridgehead tertiary amine. Its extreme steric bulk shields the nitrogen lone pair, drastically reducing its nucleophilicity. Under conventional conductive heating, the amidation of nicotinic acid with 1-adamantylamine requires prolonged reflux (18–24 hours) and highly reactive, toxic coupling reagents, often leading to thermal degradation and poor yields .

Microwave irradiation solves this via dielectric heating . Polar molecules (such as nicotinic acid and the amine) possess dipole moments that continuously align with the rapidly oscillating electromagnetic field (typically 2.45 GHz). This molecular friction generates instantaneous, volumetric superheating. Consequently, the reaction mixture rapidly crosses the high activation energy barrier required for the sterically hindered nucleophilic attack. Furthermore, microwave energy allows for direct, solvent-free amidation when paired with single-electron oxidants like Ceric Ammonium Nitrate (CAN) 2 or solid supports like silica gel 3, establishing a highly efficient green chemistry workflow.

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of N-adamantyl nicotinamides.

Experimental Protocols & Self-Validating Methodologies

We provide two distinct protocols based on your laboratory's priorities: Method A focuses on green, solvent-free direct amidation, while Method B utilizes a standard coupling reagent optimized for high-throughput drug discovery.

Method A: Solvent-Free Green Amidation (CAN-Catalyzed)

This method exploits the ability of CAN to activate the carboxylic acid under microwave irradiation without the need for hazardous solvents or stoichiometric coupling agents.

Step-by-Step Procedure:

-

Substrate Charging: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add nicotinic acid (1.0 mmol, 123.1 mg) and 1-adamantylamine (1.0 mmol, 151.3 mg).

-

Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (2 mol%, 11.0 mg). Do not add any solvent. Seal the vial with a Teflon-lined crimp cap.

-

Microwave Parameters: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters:

-

Temperature: 150 °C

-

Ramp Time: 2 minutes

-

Hold Time: 20 minutes

-

Max Power: 150 W (Dynamic power modulation)

-

Stirring: High (900 rpm)

-

-

Self-Validating Checkpoint 1 (Physical State): Following the automatic compressed-air cooling cycle, inspect the vial. A successful solvent-free reaction will have transitioned from a heterogeneous powder mixture to a homogenous, viscous melt. If the mixture remains completely powdery, the microwave coupling failed (check the power output logs).

-

Reaction Quenching & Workup: Add 5 mL of Ethyl Acetate (EtOAc) directly to the vial and sonicate for 2 minutes to dissolve the melt. Transfer to a separatory funnel, wash with saturated aqueous NaHCO₃ (2 × 5 mL) to remove unreacted nicotinic acid, followed by brine (5 mL).

-

Self-Validating Checkpoint 2 (TLC/LC-MS): Spot the organic layer on a silica TLC plate alongside a nicotinic acid standard. Elute with 5% MeOH in DCM. The complete disappearance of the baseline nicotinic acid spot (Rf = 0.1) and the appearance of a new, highly UV-active product spot (Rf = 0.45) confirms full conversion. LC-MS should yield a dominant peak at m/z 257 [M+H]⁺.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-(1-adamantyl)nicotinamide as a white solid.

Method B: High-Throughput HATU-Mediated Amidation